1-Hydroxy-2-naphthoate

Description

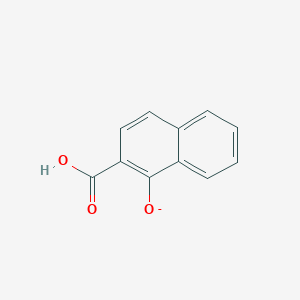

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7O3- |

|---|---|

Molecular Weight |

187.17 g/mol |

IUPAC Name |

2-carboxynaphthalen-1-olate |

InChI |

InChI=1S/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14)/p-1 |

InChI Key |

SJJCQDRGABAVBB-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2[O-])C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2[O-])C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

1-Hydroxy-2-naphthoate chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of 1-Hydroxy-2-naphthoate

Introduction

This compound, and its conjugate acid 1-Hydroxy-2-naphthoic acid, are significant organic compounds with applications in various fields, including the synthesis of dyes and pharmaceuticals.[1] 1-Hydroxy-2-naphthoic acid is recognized as an antibacterial agent and serves as an intermediate in the creation of anti-carcinogenic compounds.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for researchers, scientists, and professionals in drug development.

Chemical Structure

1-Hydroxy-2-naphthoic acid is a naphthoic acid with a carboxy group at the second position and a hydroxy substituent at the first position.[3][4] It belongs to the class of organic compounds known as naphthalenecarboxylic acids, which contain a naphthalene (B1677914) moiety with one or more carboxylic acid groups.

Structural Identifiers

| Identifier | Value |

| IUPAC Name | 1-hydroxynaphthalene-2-carboxylic acid[4] |

| SMILES | C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O[4] |

| InChI | InChI=1S/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14)[4] |

| InChIKey | SJJCQDRGABAVBB-UHFFFAOYSA-N[4] |

Chemical and Physical Properties

1-Hydroxy-2-naphthoic acid typically appears as a beige to brown-grey or white to reddish crystalline solid.[1][3][5] It is sparingly soluble in hot water and almost insoluble in cold water, but is freely soluble in organic solvents like alcohol, benzene, and ether.[1][3][5]

Quantitative Chemical Data

| Property | Value |

| Molecular Formula | C₁₁H₈O₃[4] |

| Molecular Weight | 188.18 g/mol [4] |

| Melting Point | 195-200 °C (decomposes)[3][6] |

| Boiling Point | 367.7 °C at 760 mmHg[7] |

| pKa | 3.02 ± 0.30[8] |

| Flash Point | 150 °C[6] |

Biological and Chemical Roles

1-Hydroxy-2-naphthoic acid is a xenobiotic metabolite produced during the microbial biodegradation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779) and naphthalene.[4][9] It can undergo further hydroxylation, leading to the naphthalene degradation pathway, or direct ring opening, resulting in the phthalic acid pathway.[9] The compound is also used as an intermediate for azo and triphenylmethane (B1682552) dyes.[3]

Experimental Protocols

Synthesis of 1-Hydroxy-2-naphthoic Acid

A common method for the synthesis of 1-Hydroxy-2-naphthoic acid involves the carboxylation of the sodium salt of α-naphthol.[5]

Procedure:

-

The dried sodium salt of 1-naphthol (B170400) is treated with carbon dioxide.[3]

-

This reaction is carried out under pressure at a temperature of 135°C.[3]

-

This process typically results in an 80% yield of 1-Hydroxy-2-naphthoic acid.[3]

Another detailed procedure is as follows:

-

Approximately 20 grams of alpha-naphthol and 200 grams of dibutyl carbitol are added to a reaction flask equipped with a stirrer and distillation column.[10]

-

The mixture is stirred at about 25°C while approximately 16.8 grams of a 45 percent aqueous potassium hydroxide (B78521) solution are added.[10]

-

After the formation of potassium alpha-naphtholate is complete, the resulting suspension is distilled at a pressure of about 15 mm Hg and a temperature of about 135°C to remove the water.[10]

-

The resulting mixture is then reacted with carbon dioxide to produce 1-hydroxy-2-naphthoic acid.[10]

Analysis in Human Plasma

A method for the determination of 1-hydroxy-2-naphthoic acid (HNA) in human plasma has been developed, particularly in the context of the administration of salmeterol (B1361061) xinafoate.[11]

Methodology:

-

Sample Preparation: A semi-automated procedure with solid-phase extraction is used with an automated analytical sample processor (AASP).[11]

-

Analysis: High-performance liquid chromatography (HPLC) with fluorescence detection is employed for quantification.[11]

-

Sensitivity: The method is sensitive to 10 ng ml-1.[11]

-

Precision: The relative standard deviations of quality control samples were reported as 1.6% at 180 ng ml-1, 2.4% at 100 ng ml-1, and 5.5% at 40 ng ml-1 over four independent assay runs.[11]

Metabolic Pathway

This compound is a key intermediate in the microbial degradation of phenanthrene. The following diagram illustrates a simplified pathway of this process.

Caption: Simplified microbial degradation pathway of phenanthrene to this compound.

References

- 1. CAS 86-48-6: 1-Hydroxy-2-naphthoic acid | CymitQuimica [cymitquimica.com]

- 2. ossila.com [ossila.com]

- 3. 1-Hydroxy-2-naphthoic acid | 86-48-6 [chemicalbook.com]

- 4. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Hydroxy-2-naphthoic Acid [drugfuture.com]

- 6. 86-48-6 Cas No. | 1-Hydroxy-2-naphthoic acid | Apollo [store.apolloscientific.co.uk]

- 7. Page loading... [guidechem.com]

- 8. 86-48-6 | CAS DataBase [m.chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]

- 11. The determination in human plasma of 1-hydroxy-2-naphthoic acid following administration of salmeterol xinafoate - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1-Hydroxy-2-naphthoate and its derivatives

An In-depth Technical Guide to the Synthesis of 1-Hydroxy-2-naphthoate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound and its derivatives, compounds of significant interest in medicinal chemistry and materials science. It details the core synthetic methodologies, presents quantitative data for key reactions, and outlines detailed experimental protocols. Furthermore, this document illustrates the primary synthetic workflow and a relevant biological signaling pathway involving a derivative.

Core Synthetic Strategies

The synthesis of 1-hydroxy-2-naphthoates primarily revolves around two key transformations: the carboxylation of 1-naphthol (B170400) to form 1-hydroxy-2-naphthoic acid, and the subsequent esterification of the resulting carboxylic acid.

1. Carboxylation of 1-Naphthol via the Kolbe-Schmitt Reaction:

The most prevalent method for synthesizing the parent acid, 1-hydroxy-2-naphthoic acid, is the Kolbe-Schmitt reaction.[1][2][3] This reaction involves the carboxylation of an alkali metal naphthoxide with carbon dioxide, typically under pressure and at elevated temperatures.[2] The process begins with the deprotonation of 1-naphthol (alpha-naphthol) using a strong base, such as potassium hydroxide (B78521), to form the potassium naphtholate.[4] This naphtholate then acts as a nucleophile, attacking carbon dioxide to yield the corresponding carboxylate salt.[2] Subsequent acidification of the salt produces 1-hydroxy-2-naphthoic acid. A critical aspect of this reaction is the need for substantially anhydrous conditions, as the presence of water can significantly inhibit the carboxylation process.[1][4]

2. Esterification of 1-Hydroxy-2-naphthoic Acid:

Once 1-hydroxy-2-naphthoic acid is obtained, its derivatives, the 1-hydroxy-2-naphthoates, can be synthesized through various esterification methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[5] To drive the reaction equilibrium towards the ester product, a large excess of the alcohol is often used, and water, a byproduct of the reaction, may be removed.[5]

3. Alternative Synthetic Routes:

Recent research has also explored novel synthetic pathways. One such method involves a Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes to produce 1-hydroxy-2-naphthoic acid esters, allowing for new substitution patterns.[6]

Data Presentation

The following tables summarize quantitative data for the synthesis of 1-hydroxy-2-naphthoic acid and one of its derivatives, based on available literature.

Table 1: Synthesis of 1-Hydroxy-2-naphthoic Acid via Kolbe-Schmitt Reaction

| Parameter | Value | Reference |

| Starting Material | 1-Naphthol (alpha-naphthol) | [4] |

| Base | Potassium Hydroxide | [4] |

| Solvent/Diluent | Dibutyl carbitol | [4] |

| Carboxylating Agent | Carbon Dioxide | [4] |

| Temperature | 50 to 150 °C | [4] |

| Pressure | Superatmospheric | [4] |

| Yield | 80% (of the sodium salt) | [7] |

Table 2: Synthesis of Phenyl this compound

| Parameter | Value | Reference |

| Starting Material | 1-Hydroxy-2-naphthoic acid | [8] |

| Reagent | Phenol | |

| Method | Esterification | [8] |

| CAS Number | 132-54-7 | [8] |

| Application | Intermediate for natural products and anti-carcinogenic compounds | [8] |

Experimental Protocols

Protocol 1: Synthesis of 1-Hydroxy-2-naphthoic Acid

This protocol is based on the process described in U.S. Patent 3,405,170.[4]

Materials:

-

1-Naphthol (alpha-naphthol)

-

Dibutyl carbitol

-

45% aqueous potassium hydroxide solution

-

Carbon dioxide

-

Hydrochloric acid (for acidification)

-

Reaction flask with stirrer and distillation column

Procedure:

-

Charge the reaction flask with 20 grams of 1-naphthol and 200 grams of dibutyl carbitol.

-

Stir the mixture at approximately 25 °C while adding 16.8 grams of a 45% aqueous potassium hydroxide solution to form potassium 1-naphtholate.

-

After the formation of the naphtholate is complete, distill the mixture under reduced pressure (e.g., 15 mm Hg) at a temperature of about 135 °C to remove the water.

-

Cool the resulting anhydrous mixture to the desired reaction temperature (between 50 and 150 °C).

-

Introduce carbon dioxide into the reaction mixture under superatmospheric pressure.

-

After the carboxylation is complete, the resulting potassium salt of 1-hydroxy-2-naphthoic acid is converted to the free acid by acidification, for example, with hydrochloric acid.

-

The precipitated 1-hydroxy-2-naphthoic acid is then isolated by filtration, washed with water, and dried.

Protocol 2: General Fischer Esterification for 1-Hydroxy-2-naphthoates

This is a general procedure for the synthesis of alkyl 1-hydroxy-2-naphthoates.[5]

Materials:

-

1-Hydroxy-2-naphthoic acid

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid or p-toluenesulfonic acid

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1-hydroxy-2-naphthoic acid in a large excess of the desired anhydrous alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, cool the flask to room temperature.

-

Reduce the volume of the alcohol using a rotary evaporator.

-

Dilute the residue with an organic solvent like ethyl acetate (B1210297) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

-

The crude product can be further purified by distillation or column chromatography if necessary.

Visualizations

Synthesis Workflow

Caption: General synthesis workflow for this compound esters.

Signaling Pathway

Methyl-1-hydroxy-2-naphthoate (MHNA) has been shown to have anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[9] This inhibition occurs through the suppression of the NF-κB and MAPK (JNK and p38) signaling pathways.[9]

Caption: Inhibition of LPS-induced inflammatory pathways by MHNA.

Applications in Drug Development

Derivatives of 1-hydroxy-2-naphthoic acid are recognized for their biological and medicinal properties.[8] For instance, both methyl this compound and ethyl 1,6-dihydroxy-2-naphthoate have demonstrated anti-inflammatory activity.[8] The parent acid itself is known to be an antibacterial agent.[8] These compounds serve as important intermediates in the synthesis of anti-carcinogenic compounds and are found in natural products with cytotoxic properties.[8] Their versatile chemical nature and biological activity make them valuable scaffolds in drug discovery and development.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Hydroxy-2-naphthoic acid | 86-48-6 [chemicalbook.com]

- 8. ossila.com [ossila.com]

- 9. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Hydroxy-2-naphthoate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Hydroxy-2-naphthoic acid, a compound of interest in various scientific and drug development fields. This document outlines its chemical properties, synthesis, biological significance, and relevant experimental protocols.

Core Chemical Data

1-Hydroxy-2-naphthoic acid, also known by synonyms such as 1-Naphthol-2-carboxylic acid and Xinafoic acid, is a key intermediate in organic synthesis and a metabolite in microbial degradation pathways.[1][2] The compound is structurally related to 2-naphthoic acid and is the conjugate acid of 1-hydroxy-2-naphthoate.[1][2] It presents as a beige to brown-grey powder.[1]

| Identifier | Value | Source |

| CAS Number | 86-48-6 | [1][2] |

| Molecular Formula | C₁₁H₈O₃ | [1] |

| Molecular Weight | 188.18 g/mol | [1][2] |

| Melting Point | 195-200 °C (decomposes) | [1] |

| Solubility | Sparingly soluble in hot water; readily soluble in alkali and ethanol. | [1] |

Synthesis Protocol

A common method for the preparation of 1-Hydroxy-2-naphthoic acid is through the carboxylation of a potassium naphtholate under anhydrous conditions. The following protocol is based on a patented process:

Materials:

-

alpha-Naphthol

-

Dibutyl carbitol

-

45% aqueous potassium hydroxide (B78521) solution

-

Carbon dioxide

Procedure:

-

Charge a reaction flask equipped with a stirrer and distillation column with approximately 20 grams of alpha-naphthol and 200 grams of dibutyl carbitol.

-

While stirring at approximately 25°C, add about 16.8 grams of a 45% aqueous potassium hydroxide solution to the mixture to form potassium alpha-naphtholate.

-

Once the formation of the potassium alpha-naphtholate is complete, distill the resulting suspension at a pressure of about 25 mm Hg and a temperature of about 135°C to remove the water.

-

After the removal of water, cool the reaction mixture to about 100°C and introduce carbon dioxide at a pressure of approximately 100 p.s.i.g.

-

Maintain the reaction mixture at this temperature and pressure for about four hours.

-

Upon completion of the reaction, the desired 1-hydroxy-2-naphthoic acid can be recovered from the reaction mixture.[3]

Biological Significance and Signaling Pathways

1-Hydroxy-2-naphthoic acid is a notable intermediate in the microbial degradation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779) and naphthalene.[4][5] Its accumulation can be toxic to microorganisms, potentially inhibiting the bioremediation of PAH-contaminated environments.[6]

While direct studies on the signaling pathways of 1-Hydroxy-2-naphthoic acid are limited, research on its derivative, methyl-1-hydroxy-2-naphthoate (MHNA), has shed light on its potential anti-inflammatory properties. MHNA has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages. This inhibition is achieved through the suppression of key signaling pathways, including NF-κB, JNK, and p38 MAPK.[7]

Caption: Inhibition of LPS-induced inflammatory pathways by Methyl-1-hydroxy-2-naphthoate.

Experimental Protocols for Derivative Synthesis and Biological Assays

The following are generalized protocols for the synthesis of 1-Hydroxy-2-naphthoic acid derivatives and their subsequent biological evaluation, which can be adapted for specific research needs.

Synthesis of 1-Naphthoic Acid Amides

This protocol describes the synthesis of amides from 1-naphthoic acid via an acyl chloride intermediate.

Materials:

-

1-Naphthoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Appropriate amine (R₁R₂NH)

-

Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (B128534) (TEA) or other non-nucleophilic base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, dissolve 1-naphthoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0°C. Stir the reaction at room temperature for 2-4 hours, monitoring completion by TLC.

-

Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure.

-

Amide Coupling: Dissolve the crude 1-naphthoyl chloride in anhydrous DCM and cool to 0°C. In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution.

-

Work-up and Purification: After the reaction is complete, wash the mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.[8]

General Protocol for Cell Viability Assay (MTT Assay)

This protocol can be used to assess the cytotoxic effects of 1-Hydroxy-2-naphthoic acid derivatives on cell lines.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

General Protocol for Antimicrobial Assay (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth (e.g., Mueller-Hinton Broth) in a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8]

References

- 1. 1-Hydroxy-2-naphthoic acid | 86-48-6 [chemicalbook.com]

- 2. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 1-Hydroxy-2-naphthoic acid | Act Malaria [actmalaria.org]

- 6. Page loading... [wap.guidechem.com]

- 7. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Spectroscopic Profile of 1-Hydroxy-2-naphthoate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-hydroxy-2-naphthoate and its protonated form, 1-hydroxy-2-naphthoic acid. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for characterization, quality control, and further research. This document presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with detailed experimental protocols and a visual workflow for spectroscopic analysis.

While the primary focus is on the deprotonated species, this compound, much of the available experimental data is for its conjugate acid, 1-hydroxy-2-naphthoic acid. The data for the acid is presented here as a crucial reference, with distinctions noted where appropriate. The spectroscopic properties of the naphthoate can be inferred from the acid, with key differences arising from the absence of the carboxylic acid proton and the corresponding changes in the carboxyl and hydroxyl group vibrations.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from NMR, IR, and UV-Vis spectroscopy for 1-hydroxy-2-naphthoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 1-Hydroxy-2-naphthoic Acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent | Spectrometer Frequency | Assignment |

| 12.82 | s | - | DMSO-d₆ | 400 MHz | -COOH[1] |

| 8.57 | d | 8.68 | DMSO-d₆ | 400 MHz | Ar-H[1] |

| 7.99 | t | 9.08 | DMSO-d₆ | 400 MHz | Ar-H[1] |

| 7.86 | t | 7.76 | DMSO-d₆ | 400 MHz | Ar-H[1] |

| 7.56 | m | - | DMSO-d₆ | 400 MHz | Ar-H[1] |

| 7.36 | m | - | DMSO-d₆ | 400 MHz | Ar-H[1] |

| 7.22 | m | - | DMSO-d₆ | 400 MHz | Ar-H[1] |

| 8.352 / 7.776 | - | - | Ethanol | 500 MHz | Ar-H[2] |

| 7.575 / 7.482 | - | - | Ethanol | 500 MHz | Ar-H[2] |

| 7.272 | - | - | Ethanol | 500 MHz | Ar-H[2] |

For this compound, the signal at 12.82 ppm would be absent. The aromatic proton signals would likely experience slight shifts due to the change in the electronic environment upon deprotonation.

Table 2: ¹³C NMR Spectroscopic Data of 1-Hydroxy-2-naphthoic Acid

| Chemical Shift (δ) ppm | Solvent | Spectrometer Frequency |

| 172.99 | DMSO-d₆ | 100 MHz[1] |

| 160.78 | DMSO-d₆ | 100 MHz[1] |

| 135.26 | DMSO-d₆ | 100 MHz[1] |

| 131.99 | DMSO-d₆ | 100 MHz[1] |

| 129.19 | DMSO-d₆ | 100 MHz[1] |

| 128.47 | DMSO-d₆ | 100 MHz[1] |

| 125.02 | DMSO-d₆ | 100 MHz[1] |

| 123.81 | DMSO-d₆ | 100 MHz[1] |

| 119.33 | DMSO-d₆ | 100 MHz[1] |

| 108.52 | DMSO-d₆ | 100 MHz[1] |

| 173.94 | Ethanol | 500 MHz[2] |

| 161.98 | Ethanol | 500 MHz[2] |

| 138.255 | Ethanol | 500 MHz[2] |

| 129.775 / 126.131 | Ethanol | 500 MHz[2] |

| 128.214 / 124.274 | Ethanol | 500 MHz[2] |

| 125.738 | Ethanol | 500 MHz[2] |

| 125.657 | Ethanol | 500 MHz[2] |

| 118.887 | Ethanol | 500 MHz[2] |

| 106.729 | Ethanol | 500 MHz[2] |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 1-Hydroxy-2-naphthoic Acid

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-2400 (broad) | O-H stretch (carboxylic acid and phenol) |

| ~1650-1680 | C=O stretch (carboxylic acid) |

| ~1600, 1580, 1500 | C=C stretch (aromatic) |

| ~1200-1300 | C-O stretch (acid and phenol) |

| ~900-675 | C-H bend (aromatic) |

For this compound, the broad O-H stretch from the carboxylic acid would be replaced by characteristic carboxylate stretches (asymmetric and symmetric) typically found around 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. The phenolic O-H stretch would remain. An IR spectrum of 1-hydroxy-2-naphthoic acid is available from ChemicalBook, and it is noted that the spectrum conforms to the structure.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima (λmax) of 1-Hydroxy-2-naphthoic Acid in Ethanol

| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Technique |

| 352 | Not specified | Experimental[4] |

| ~336 | Not specified | Theoretical (AM1)[4] |

The UV-Vis spectrum of this compound is expected to be sensitive to pH, with potential shifts in λmax upon deprotonation of the carboxylic acid and phenolic hydroxyl groups.

Experimental Protocols

Detailed methodologies for the spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound or 1-Hydroxy-2-naphthoic Acid

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)

-

NMR tubes (5 mm)

-

Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)

Procedure:

-

Sample Preparation: Dissolve approximately 5-20 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial. For ¹³C NMR, a more concentrated solution is preferable.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube. The final solution height should be approximately 4-5 cm.

-

Instrumentation:

-

Place the NMR tube in a spinner turbine and adjust its position.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum. This will require a larger number of scans than the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent peak or TMS (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound or 1-Hydroxy-2-naphthoic Acid (solid)

-

FTIR spectrometer with an ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum of the sample. The typical range is 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth after the measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance.

Materials:

-

This compound or 1-Hydroxy-2-naphthoic Acid

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

-

UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of the sample and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Working Solution Preparation: Prepare a dilute working solution from the stock solution such that the maximum absorbance is within the linear range of the instrument (typically 0.1-1.0).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference beam of the spectrophotometer. This will be used as the blank.

-

Sample Measurement: Fill another quartz cuvette with the working solution and place it in the sample beam.

-

Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum. If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical relationship for sample preparation.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationship for the preparation of this compound from its acid form for analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Hydroxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Hydroxy-2-naphthoate, a key organic compound utilized in various scientific and pharmaceutical applications. This document compiles available data on its solubility in a range of solvents and its stability under various stress conditions. Detailed experimental protocols and visual diagrams are included to support research and development activities.

Introduction to this compound

This compound, the salt form of 1-hydroxy-2-naphthoic acid, is an aromatic carboxylate. It is notably used as the xinafoate salt in the pharmaceutical industry, for example, with the long-acting β2-adrenergic agonist, salmeterol.[1] Understanding its solubility and stability is crucial for formulation development, ensuring therapeutic efficacy, and maintaining product quality. The structure of 1-hydroxy-2-naphthoic acid is presented in Figure 1.

Figure 1: Chemical Structure of 1-Hydroxy-2-naphthoic Acid

Solubility Profile

Qualitative Solubility

1-Hydroxy-2-naphthoic acid, the protonated form of this compound, exhibits a range of solubilities in different solvents. It is generally characterized by its good solubility in several organic solvents and limited solubility in water.

| Solvent | Solubility Description | Citations |

| Alcohol (Methanol, Ethanol) | Freely soluble | [2][3][4] |

| Benzene | Freely soluble | [2] |

| Diethyl Ether | Freely soluble | [2] |

| Chloroform | Soluble | [4] |

| Dimethylformamide (DMF) | Soluble | [4] |

| Dimethylsulfoxide (DMSO) | Soluble | [4] |

| Toluene | Soluble | [4] |

| Cold Water | Insoluble | [2] |

| Hot Water | Sparingly soluble | [3] |

| Alkali (e.g., NaOH solution) | Readily soluble | [5] |

Quantitative Solubility

A single quantitative solubility data point was found for 1-hydroxy-2-naphthoic acid in a nine-solvent mixture at 25 °C, as part of a study on cocrystal formation.

| Solvent System | Temperature (°C) | Molar Solubility (mol/L) | Citations |

| Equimolar mixture of nine solvents* | 25 | 0.071 | [6] |

*The nine-solvent mixture consisted of nitromethane, 1,4-dioxane, tetrahydrofuran, acetic acid, acetonitrile, 2-propanol, acetone, methanol, and ethanol.

Stability Profile

This compound is generally considered stable under normal storage conditions.[3] However, as a component of the pharmaceutical salt Salmeterol Xinafoate, its stability under forced degradation conditions has been investigated. These studies provide insights into the potential degradation pathways of the this compound moiety.

Forced Degradation Studies

Forced degradation studies on Salmeterol Xinafoate indicate that the this compound component is susceptible to degradation under acidic, basic, and oxidative stress.

| Stress Condition | Observations | Citations |

| Acidic Hydrolysis | Significant degradation observed. In one study, Salmeterol Xinafoate showed 91.1% degradation in 1 M HCl. | [2][7] |

| Basic Hydrolysis | The compound is susceptible to degradation in basic conditions. | [2] |

| Oxidative Stress | Degradation occurs in the presence of oxidizing agents. Studies with 3% and 30% H₂O₂ showed 47.0% and 75.1% degradation of Salmeterol Xinafoate, respectively. | [2][7] |

| Thermal Degradation | The compound undergoes degradation under thermal stress. | [2] |

| Photolytic Degradation | One study indicated no degradation of Salmeterol Xinafoate upon exposure to direct sunlight for 12 hours, while another showed 47.5% degradation after 24 hours of UV exposure. | [2][7] |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and assessing the stability of this compound.

Solubility Determination (Gravimetric Method)

A widely used method for determining the solubility of a solid in a liquid is the gravimetric method.

Workflow for Solubility Determination

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of 1-Hydroxy-2-naphthoic acid to a known volume of the desired solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Stir the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

-

Sample Collection: Cease stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation of the solute).

-

Mass Determination: Once the solvent is completely removed, weigh the container with the solid residue.

-

Calculation: The solubility can be calculated in various units (e.g., g/100 mL, mol/L) from the mass of the dissolved solid and the volume of the supernatant taken.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying the parent compound and its degradation products.

Forced Degradation and HPLC Analysis Workflow

References

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery and development, the exploration of novel chemical scaffolds with diverse biological activities is paramount. Among these, 1-hydroxy-2-naphthoate and its related compounds have emerged as a promising class of molecules exhibiting a spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the biological activities, underlying mechanisms of action, and experimental methodologies associated with these compounds.

Anti-inflammatory Activity: Targeting Key Signaling Cascades

A significant body of research highlights the potent anti-inflammatory properties of this compound derivatives. Notably, methyl-1-hydroxy-2-naphthoate (MHNA) has demonstrated considerable efficacy in mitigating inflammatory responses.[1]

Mechanism of Action: MHNA exerts its anti-inflammatory effects by suppressing the activation of critical signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, specifically c-Jun N-terminal kinases (JNK) and p38 MAPK.[1] In lipopolysaccharide (LPS)-stimulated macrophages, MHNA has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1]

Below is a diagram illustrating the inhibitory effect of MHNA on the NF-κB and MAPK signaling pathways.

Quantitative Data: Anti-inflammatory Effects

The following table summarizes the quantitative data on the anti-inflammatory activity of Methyl-1-hydroxy-2-naphthoate (MHNA).

| Compound | Assay | Cell Line | Stimulant | Concentration (µM) | Observed Effect | Reference |

| MHNA | Nitric Oxide (NO) Production | Murine Macrophages | LPS | 10, 25, 50 | Dose-dependent inhibition of NO release. | [1] |

| MHNA | IL-1β Production | Murine Macrophages | LPS | 10, 25, 50 | Dose-dependent inhibition of IL-1β release. | [1] |

| MHNA | IL-6 Production | Murine Macrophages | LPS | 10, 25, 50 | Dose-dependent inhibition of IL-6 release. | [1] |

Antimicrobial Activity: A Potential New Class of Antibacterial Agents

1-Hydroxy-2-naphthoic acid and its derivatives have demonstrated promising antimicrobial properties. Studies have indicated their activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antimicrobial Effects

While extensive quantitative data for this compound is still emerging, studies on related naphthol derivatives provide insights into their potential antimicrobial efficacy. The following table presents Minimum Inhibitory Concentration (MIC) values for representative compounds against common bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 | [2][3][4] |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR | 100 | [2][3][4] |

| 1-(dimethylaminomethyl)naphthalen-2-ol | Escherichia coli strains | 25 | [2] |

Anticancer Activity: A Scaffold for Novel Cytotoxic Agents

The naphthalene (B1677914) scaffold is a key feature in several established anticancer agents. Research into this compound derivatives, such as N-substituted 1-hydroxynaphthalene-2-carboxanilides, has revealed their potential as antiproliferative agents against various cancer cell lines.

Quantitative Data: Cytotoxic Effects

The following table summarizes the in vitro cytotoxic activity of selected N-substituted 1-hydroxynaphthalene-2-carboxanilides, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N-(4-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide | Human T-lymphoblastic leukemia (CEM) | 6.2 | |

| N-(3,4-dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide | Human T-lymphoblastic leukemia (CEM) | 5.8 | |

| N-(4-bromophenyl)-1-hydroxynaphthalene-2-carboxamide | Human colorectal adenocarcinoma (HT-29) | 8.5 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound or its derivatives

-

96-well flat-bottom sterile microplates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the diluted compound solutions.[5]

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[6]

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound or its derivatives

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in CAMHB.[8]

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the microtiter plate using CAMHB.[9]

-

Inoculation: Inoculate each well with the prepared bacterial suspension.[9]

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[8]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[9]

Analysis of Signaling Pathways: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins like p38 MAPK and JNK.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation: Separate proteins from cell lysates by SDS-PAGE.[10]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

-

Blocking: Block the membrane to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated p38).[10]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[10]

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[10]

Conclusion

This compound and its related compounds represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated anti-inflammatory, antimicrobial, and anticancer activities, coupled with well-defined mechanisms of action, provide a strong foundation for further preclinical and clinical investigation. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers dedicated to advancing the field of drug discovery and harnessing the therapeutic potential of this important class of molecules.

References

- 1. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. benchchem.com [benchchem.com]

The Central Role of 1-Hydroxy-2-naphthoate in Microbial Degradation of Polycyclic Aromatic Hydrocarbons

A Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Hydroxy-2-naphthoate (1H2N) is a pivotal intermediate in the microbial catabolism of polycyclic aromatic hydrocarbons (PAHs), a class of persistent environmental pollutants.[1][2][3] Its formation and subsequent degradation represent a critical juncture in the biogeochemical cycling of carbon and the bioremediation of contaminated sites. This technical guide provides an in-depth exploration of the role of 1H2N in microbial metabolism, focusing on the enzymatic pathways, regulatory mechanisms, and experimental methodologies relevant to its study. This information is crucial for researchers in environmental microbiology and biotechnology, as well as for professionals in drug development exploring microbial metabolic pathways for novel biocatalytic applications.

Core Metabolic Pathways

Microbial degradation of 1H2N proceeds primarily through two distinct routes, contingent on the enzymatic machinery of the specific microorganism: the phthalate pathway and the naphthalene (B1677914)/salicylate (B1505791) pathway .[4][5][6]

The Phthalate Pathway

In this pathway, the aromatic ring of 1H2N is directly cleaved by a dioxygenase enzyme. The key enzyme, This compound dioxygenase , is an extradiol ring-cleavage dioxygenase that incorporates both atoms of molecular oxygen into the substrate, leading to the formation of (3Z)-4-(2-carboxyphenyl)-2-oxobut-3-enoate.[7] This intermediate is then further metabolized through a series of reactions to yield phthalic acid, which subsequently enters the central carbon metabolism, typically via the tricarboxylic acid (TCA) cycle.[5][8]

The Naphthalene/Salicylate Pathway

Alternatively, 1H2N can be decarboxylated and hydroxylated to form 1,2-dihydroxynaphthalene.[3][4] This reaction is catalyzed by This compound hydroxylase , a monooxygenase that utilizes NAD(P)H as a reducing equivalent.[9] 1,2-dihydroxynaphthalene is a common intermediate in the degradation of naphthalene and is further metabolized to salicylate.[10] Salicylate is then hydroxylated and cleaved to enter the TCA cycle.

Enzymology of this compound Metabolism

The catabolism of 1H2N is orchestrated by a suite of specialized enzymes. The kinetic properties of these enzymes are critical for understanding the efficiency of PAH degradation in different microbial species.

Key Enzymes and Their Kinetic Properties

| Enzyme | EC Number | Source Organism | Substrate | Km (µM) | Vmax or kcat | Reference |

| This compound Dioxygenase | 1.13.11.38 | Nocardioides sp. KP7 | This compound | 10 | 114 s-1 (kcat) | [1] |

| Salicylate 1,2-Dioxygenase (A85H variant) | 1.13.11.- | Pseudaminobacter salicylatoxidans BN12 (mutant) | This compound | - | Higher catalytic efficiency towards 1H2N compared to gentisate | [11] |

Regulation of this compound Metabolic Pathways

The expression of genes encoding the enzymes for 1H2N degradation is tightly regulated, often at the transcriptional level. The presence of PAHs or their metabolic intermediates typically induces the expression of the catabolic operons. For instance, in some Pseudomonas species, the degradation of naphthalene and phenanthrene (B1679779) is regulated by the NahR protein, a LysR-type transcriptional regulator, which is activated by salicylate.[12] The accumulation of intermediates like 1H2N can also influence the expression of transport systems, such as ABC transporters, to manage intracellular concentrations and potential toxicity.[12]

Experimental Protocols

Assay for this compound Dioxygenase Activity

This protocol is based on the spectrophotometric measurement of the decrease in substrate concentration.

Materials:

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

-

This compound solution (1 mM in ethanol)

-

Purified this compound dioxygenase

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5) and a specific concentration of this compound (e.g., 100 µM).

-

Initiate the reaction by adding a known amount of the purified enzyme.

-

Monitor the decrease in absorbance at the wavelength of maximum absorbance for this compound (e.g., 322 nm).

-

Calculate the enzyme activity based on the rate of substrate depletion using the molar extinction coefficient of this compound.

Metabolite Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation and identification of 1H2N and its metabolites from bacterial cultures.

Materials:

-

Bacterial culture grown in the presence of a PAH (e.g., phenanthrene)

-

Ethyl acetate (B1210297)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

-

Acidify the culture supernatant to pH 2-3 with a strong acid (e.g., HCl).

-

Extract the metabolites from the acidified supernatant with an equal volume of ethyl acetate.

-

Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen.

-

Re-dissolve the residue in a small volume of methanol.

-

Inject the sample into the HPLC system.

-

Elute the metabolites using a gradient of methanol and water (with 0.1% formic acid). A typical gradient could be 10% to 90% methanol over 30 minutes.[13][14]

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

Identify and quantify the metabolites by comparing their retention times and peak areas with those of authentic standards.[15]

Signaling Pathways and Logical Relationships

The degradation of PAHs, including the metabolism of 1H2N, involves a complex interplay of genetic regulation and enzymatic reactions. The following diagrams illustrate these relationships.

Caption: Overview of the aerobic degradation pathways of phenanthrene via this compound.

Caption: Simplified regulatory network for PAH degradation gene expression.

Conclusion

This compound stands as a central molecule in the microbial degradation of PAHs. A thorough understanding of its metabolic fate, the enzymes involved, and the regulatory networks that control its processing is essential for developing effective bioremediation strategies and for harnessing the biocatalytic potential of microorganisms. The data and protocols presented in this guide offer a valuable resource for researchers and professionals working in these fields, providing a foundation for further investigation and application.

References

- 1. Biochemical and molecular characterization of this compound dioxygenase from Nocardioides sp. KP7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phenanthrene Degradation Pathway [eawag-bbd.ethz.ch]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound 1,2-dioxygenase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound hydroxylase - Wikipedia [en.wikipedia.org]

- 10. Naphthalene Degradation Pathway [eawag-bbd.ethz.ch]

- 11. The generation of a this compound 1,2-dioxygenase by single point mutations of salicylate 1,2-dioxygenase--rational design of mutants and the crystal structures of the A85H and W104Y variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of the Phenanthrene-Degrading Sphingobium yanoikuyae SJTF8 in Heavy Metal Co-Existing Liquid Medium and Analysis of Its Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

Photophysical and photochemical properties of 1-Hydroxy-2-naphthoate

An In-depth Technical Guide to the Photophysical and Photochemical Properties of 1-Hydroxy-2-naphthoate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound moiety, a core component of various biologically active molecules and synthetic precursors, exhibits intriguing photophysical and photochemical behaviors.[1][2] This technical guide provides a comprehensive overview of these properties, focusing on the underlying principles of its electronic absorption, fluorescence emission, and photochemical reactivity. A central theme is the role of the intramolecular hydrogen bond and the potential for Excited-State Intramolecular Proton Transfer (ESIPT), particularly in the deprotonated (anionic) form. This document consolidates available spectroscopic data, details standard experimental protocols for characterization, and presents visual workflows and energy diagrams to facilitate a deeper understanding for researchers in drug discovery and material science.

Introduction

1-Hydroxy-2-naphthoic acid (1,2-HNA) and its corresponding esters and salts (1-hydroxy-2-naphthoates) are bicyclic aromatic compounds. The relative positioning of the hydroxyl and carboxylate groups establishes a strong intramolecular hydrogen bond, which is a key determinant of the molecule's photophysical behavior.[3] While some related isomers, such as 3-hydroxy-2-naphthoic acid, are well-known for exhibiting dual fluorescence via ESIPT, the 1,2-scaffold displays more nuanced behavior.[3] Generally, this compound esters exhibit a "normal" single fluorescence emission band.[1] However, theoretical and experimental studies suggest that ESIPT can occur in the deprotonated (anionic) form, leading to a large Stokes shifted emission at high pH.[3][4] Understanding these properties is crucial for applications ranging from fluorescent probes to photosensitizers in photodynamic therapy.

Photophysical Properties

The photophysical characteristics of this compound are highly sensitive to its chemical form (acid, ester, or anion) and its local environment, including solvent polarity and pH.

Electronic Absorption

The UV-Vis absorption spectrum of this compound is characterized by π-π* transitions within the naphthalene (B1677914) ring system. The position of substituents is known to influence the electronic spectra. For 1-substituted naphthalenes, the ¹Lₐ state is typically lower in energy, but the presence of the intramolecular hydrogen bond in this compound suggests that the ¹Lₑ state is the lowest excited state.[3]

Fluorescence Emission

Upon excitation, this compound derivatives relax to the ground state via radiative (fluorescence) and non-radiative pathways. The emission properties are strongly dependent on the molecular structure and solvent. Esters like phenyl this compound (PHN) generally show a single, normal Stokes-shifted fluorescence band.[1] The parent acid (1,2-HNA) also exhibits normal fluorescence that is sensitive to concentration, solvent, pH, and temperature.[3][4] A large Stokes shift, indicative of ESIPT, has been observed for the anionic form at a pH of 13.[3][4]

Data Summary

The following tables summarize the available quantitative photophysical data for 1-hydroxy-2-naphthoic acid (1,2-HNA) and its methyl ester, which serve as representative examples of the this compound chromophore.

Table 1: UV-Vis Absorption Data

| Compound | Solvent/Condition | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

|---|---|---|---|

| 1-Hydroxy-2-naphthoic Acid | Neutral | 352 | Data not available |

| 1-Hydroxy-2-naphthoic Acid | Protonated | Red-shifted vs. neutral | Data not available |

| 1-Hydroxy-2-naphthoic Acid | Deprotonated (Anion) | Blue-shifted vs. neutral | Data not available |

Note: Data for 1-Hydroxy-2-naphthoic Acid is primarily from experimental and theoretical studies.[3][4] The shifts for protonated and deprotonated forms are noted relative to the neutral species.

Table 2: Fluorescence Emission Data

| Compound | Solvent/Condition | Excitation λex (nm) | Emission λem (nm) | Quantum Yield (Φf) | Lifetime (τ) (ns) |

|---|---|---|---|---|---|

| 1-Hydroxy-2-naphthoic Acid | pH 13 (Anion) | Not specified | Large Stokes Shift | Data not available | Data not available |

| Phenyl this compound | Various Solvents | Not specified | "Normal" Fluorescence | Data not available | Non-exponential decay |

| Methyl this compound | Various Solvents | Not specified | "Normal" Fluorescence | Data not available | Data not available |

Note: Quantitative quantum yield and lifetime data for this compound are sparse in the literature. The observation of a large Stokes shift at pH 13 is attributed to ESIPT.[3][4] The non-exponential decay of the phenyl ester suggests emission from more than one ground-state conformer.[5]

Photochemical Properties: ESIPT

The primary photochemical process of interest in this compound is Excited-State Intramolecular Proton Transfer (ESIPT). In this process, the molecule, which exists in an "enol" form in the ground state, is photoexcited. In the excited state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen increase, facilitating a rapid transfer of the proton to form an excited "keto" tautomer. This tautomer can then relax to its ground state, often with a large Stokes-shifted fluorescence, before rapidly reverting to the stable enol form. While this process is less favorable for neutral 1,2-HNA and its esters compared to other isomers, it has been predicted and observed for the deprotonated (anionic) form.[3][4]

Experimental Protocols

Accurate characterization of this compound requires standardized photophysical measurements.

UV-Vis Absorption Spectroscopy

-

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε).

-

Instrumentation: Dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Sample Preparation: Prepare a stock solution of the analyte in a spectroscopic-grade solvent (e.g., ethanol, acetonitrile, or buffered aqueous solution). Prepare a series of dilutions (typically 1-10 µM).

-

Blank Correction: Use the pure solvent to record a baseline correction across the spectral range (e.g., 250-450 nm).

-

Measurement: Record the absorption spectra for each dilution.

-

Data Analysis: Identify λmax from the spectra. To determine ε, plot absorbance at λmax versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), is the molar absorptivity.

-

Steady-State Fluorescence Spectroscopy

-

Objective: To determine the excitation and emission maxima (λex and λem).

-

Instrumentation: Spectrofluorometer.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution with an absorbance of < 0.1 at the excitation wavelength to avoid inner-filter effects.

-

Emission Spectrum: Set the excitation monochromator to the absorption maximum (λmax) and scan the emission monochromator over a longer wavelength range to find λem.

-

Excitation Spectrum: Set the emission monochromator to the observed λem and scan the excitation monochromator. The resulting spectrum should match the absorption spectrum if a single species is responsible for the emission.

-

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

-

Objective: To measure the efficiency of the fluorescence process.

-

Instrumentation: Spectrofluorometer, UV-Vis spectrophotometer.

-

Standard: A compound with a known quantum yield, such as quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φf = 0.54).[6]

-

Procedure:

-

Solution Preparation: Prepare a series of dilutions (5-6 solutions with absorbance between 0.01 and 0.1) of both the sample and the standard in the same solvent, if possible.

-

Data Collection: Measure the absorbance of each solution at the excitation wavelength. Then, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths).

-

Data Analysis: Integrate the area under each fluorescence emission curve. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Calculation: The quantum yield is calculated using the following equation: Φsample = Φstd * (Gradsample / Gradstd) * (nsample² / nstd²) where Grad is the gradient of the plot and n is the refractive index of the solvent.

-

Fluorescence Lifetime (τ) Measurement

-

Objective: To determine the average time the molecule spends in the excited state.

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system.

-

Procedure:

-

Setup: The system consists of a pulsed light source (e.g., picosecond laser diode), sample holder, and a single-photon sensitive detector.[7]

-

IRF Measurement: First, measure the Instrument Response Function (IRF) using a scattering solution (e.g., a colloidal silica (B1680970) solution).

-

Sample Measurement: Excite the sample with the pulsed laser and measure the arrival times of the emitted photons relative to the excitation pulse. Repeat millions of times to build a histogram of decay kinetics.

-

Data Analysis: The resulting decay curve is fitted to an exponential function (or multi-exponential function) after deconvolution with the IRF. The time constant(s) of the fit represent the fluorescence lifetime(s).

-

Jablonski Diagram for this compound

The energy transitions involved in the photophysics of this compound can be visualized using a Jablonski diagram. This diagram illustrates the processes of absorption, internal conversion, fluorescence, intersystem crossing, and phosphorescence.

Conclusion

This compound possesses a rich set of photophysical and photochemical properties governed by its rigid aromatic structure and key functional groups. While its esters typically exhibit normal fluorescence, the potential for ESIPT in its anionic form opens avenues for designing pH-sensitive fluorescent probes. The provided data and experimental protocols offer a foundational framework for researchers aiming to harness these properties in drug development, bio-imaging, and materials science. Further investigation is warranted to populate a more comprehensive dataset of quantum yields and lifetimes across a wider range of solvents and conditions to fully unlock the potential of this versatile chromophore.

References

The Central Role of 1-Hydroxy-2-naphthoate in the Microbial Degradation of Phenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenanthrene (B1679779), a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant with known toxic and mutagenic properties. Microbial degradation represents a key mechanism for the remediation of phenanthrene-contaminated sites. A critical intermediate in the bacterial catabolism of phenanthrene is 1-hydroxy-2-naphthoate. This technical guide provides an in-depth exploration of the metabolic pathways revolving around this pivotal metabolite, detailing the enzymatic processes, genetic basis, and key bacterial genera involved. Quantitative data on degradation kinetics are summarized, and detailed experimental protocols for the analysis of these processes are provided. Visualizations of the metabolic pathways and experimental workflows are included to facilitate a comprehensive understanding of phenanthrene bioremediation.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent organic pollutants that pose significant risks to environmental and human health.[1] Phenanthrene, a low molecular weight PAH, is often used as a model compound for studying the bioremediation of these contaminants.[2][3] Numerous bacterial species have demonstrated the ability to utilize phenanthrene as a sole source of carbon and energy.[4][5][6] The aerobic degradation of phenanthrene by bacteria typically proceeds through a series of enzymatic reactions that converge on the formation of central intermediates, one of the most important being this compound.[4][7][8] Understanding the formation and subsequent fate of this metabolite is crucial for optimizing bioremediation strategies.

The Phenanthrene Degradation Pathway: Formation of this compound

The initial attack on the phenanthrene molecule by bacteria is typically initiated by a dioxygenase enzyme.[4] This leads to the formation of a cis-dihydrodiol. The most common initial dioxygenation occurs at the C-3 and C-4 positions to form cis-3,4-dihydroxy-3,4-dihydrophenanthrene.[9][10] This is then dehydrogenated to 3,4-dihydroxyphenanthrene, which undergoes meta-cleavage to yield 1-hydroxy-2-naphthoic acid.[4] Some bacteria can also initiate degradation at the C-1, C-2 or C-9, C-10 positions.[1][9]

The formation of this compound is a common upper pathway in phenanthrene degradation across various bacterial genera.[4]

The Metabolic Fate of this compound

Once formed, this compound is a branching point in the degradation pathway, leading to two primary routes: the phthalate (B1215562) pathway and the salicylate (B1505791) (or naphthalene) pathway.[4][7][8]

The Phthalate Pathway

In this pathway, the aromatic ring of this compound is cleaved by the enzyme This compound dioxygenase .[11][12][13] This extradiol ring-cleavage dioxygenase incorporates molecular oxygen to produce (3Z)-4-(2-carboxyphenyl)-2-oxobut-3-enoate (also referred to as trans-2'-carboxybenzalpyruvate).[11][12] This intermediate is then further metabolized to phthalic acid and subsequently to protocatechuic acid, which enters the tricarboxylic acid (TCA) cycle.[4][10] This pathway is common in genera such as Mycobacterium and Nocardioides.[9][14]

The Salicylate (Naphthalene) Pathway

Alternatively, this compound can be decarboxylated and hydroxylated to form 1,2-dihydroxynaphthalene by the enzyme This compound hydroxylase .[15][16][17] This intermediate is a key metabolite in the naphthalene (B1677914) degradation pathway and is further metabolized to salicylic (B10762653) acid.[4][8] Salicylic acid can then be converted to catechol or gentisic acid, which undergo ring fission and enter the TCA cycle.[4] This pathway is frequently observed in Pseudomonas and Alcaligenes species.[7][16]

Quantitative Data on Phenanthrene Degradation

The efficiency of phenanthrene degradation varies significantly among different bacterial strains and is influenced by environmental conditions.

| Bacterial Strain | Initial Phenanthrene Conc. (mg/L) | Temperature (°C) | pH | Degradation Efficiency (%) | Time (h) | Reference |

| Mycobacterium sp. TJFP1 | 100 | 37 | 9.0 | 100 | 106 | [3][18] |

| Mycobacterium sp. strain PYR-1 | Not specified | 24 | Not specified | 90 | 336 (14 days) | [9][19] |

| Arthrobacter sulphureus RKJ4 | 100 | 30 | Not specified | 30.1 (mineralization) | 18 | [4] |

| Acidovorax delafieldii P4-1 | 100 | 30 | Not specified | 35.6 (mineralization) | 18 | [4] |

| Brevibacterium sp. HL4 | 100 | 25 | Not specified | 26.5 (mineralization) | 18 | [4] |

| Pseudomonas sp. DLC-P11 | 100 | 30 | Not specified | 2.1 (mineralization) | 18 | [4] |

| Bacterial Consortium MZJ_21 | Not specified | 30 | Not specified | 95.41 | 48 | [20] |

Experimental Protocols

Bacterial Culture and Degradation Assay

A common method to assess phenanthrene degradation involves culturing bacteria in a mineral salts medium (MSM) with phenanthrene as the sole carbon source.[4][18]

-

Medium Preparation : Prepare a sterile mineral salts medium containing essential nutrients such as (NH₄)₂SO₄, K₂HPO₄, MgSO₄·7H₂O, and trace elements.

-

Inoculum Preparation : Grow the bacterial strain in a nutrient-rich medium (e.g., Nutrient Broth) to the mid-log phase. Harvest the cells by centrifugation, wash with sterile MSM, and resuspend in MSM to a specific optical density (e.g., OD₆₀₀ of 0.1-0.2).[4]

-

Degradation Experiment : Add the inoculum to flasks containing MSM and a known concentration of phenanthrene (e.g., 100 mg/L), often dissolved in a carrier solvent like N,N-dimethylformamide.[4][9] Incubate the flasks under controlled conditions (e.g., 30°C, 200 rpm) in the dark to prevent photodegradation.[3][4]

-

Sampling and Analysis : At regular time intervals, withdraw samples for analysis of residual phenanthrene and identification of metabolites.

Metabolite Extraction and Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of phenanthrene and its metabolites.[4][18][20]

-

Extraction : Acidify the culture supernatant to protonate acidic metabolites. Extract the compounds with an organic solvent such as ethyl acetate.[19] Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it.

-

Derivatization (Optional) : For polar metabolites, derivatization (e.g., silylation) may be necessary to increase their volatility for GC analysis.

-

GC-MS Analysis : Inject the prepared sample into a GC-MS system.

-

Gas Chromatography : Use a suitable capillary column (e.g., HP-1 or DB-1) to separate the compounds based on their boiling points and polarity.[4] A typical temperature program starts at a lower temperature and ramps up to a higher temperature to elute all compounds of interest.[4][20]

-

Mass Spectrometry : As compounds elute from the GC column, they are ionized (e.g., by electron impact) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

-

Identification : Identify the metabolites by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns and comparing them to mass spectral libraries.[4][21]

Conclusion

This compound is a cornerstone metabolite in the bacterial degradation of phenanthrene. The elucidation of its formation and subsequent catabolism through either the phthalate or salicylate pathways provides a deeper understanding of the microbial processes that contribute to the environmental fate of PAHs. This knowledge is instrumental for the development of effective bioremediation technologies. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and professionals working to address the challenges of PAH contamination. Future research should continue to explore the diversity of phenanthrene-degrading microorganisms and the regulatory networks governing these catabolic pathways to further enhance bioremediation efforts.

References

- 1. Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biodegradation of Phenanthrene by Mycobacterium sp. TJFP1: Genetic Basis and Environmental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. crdd.osdd.net [crdd.osdd.net]

- 5. Degradation of phenanthrene, fluorene, fluoranthene, and pyrene by a Mycobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation of phenanthrene, fluorene, fluoranthene, and pyrene by a Mycobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenanthrene Degradation Pathway [eawag-bbd.ethz.ch]

- 9. Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound 1,2-dioxygenase - Wikipedia [en.wikipedia.org]

- 12. Structure of the ring cleavage product of this compound, an intermediate of the phenanthrene-degradative pathway of Nocardioides sp. strain KP7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biochemical and molecular characterization of this compound dioxygenase from Nocardioides sp. KP7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of genes for enzymes involved in the phenanthrene degradation in Nocardioides sp. KP7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Biodegradation of phenanthrene by Alcaligenes sp. strain PPH: partial purification and characterization of 1-hydroxy-2-naphthoic acid hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. mdpi.com [mdpi.com]

- 19. journals.asm.org [journals.asm.org]

- 20. Strategy to Promote the Biodegradation of Phenanthrene in Contaminated Soil by a Novel Bacterial Consortium in Slurry Bioreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Unveiling the Solid-State Landscape of 1-Hydroxy-2-naphthoic Acid: A Technical Guide to its Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-2-naphthoic acid (HNA), a key organic molecule, is widely utilized as a co-former in the preparation of pharmaceutical co-crystals. Its ability to form robust hydrogen bonds makes it a valuable component in designing novel solid forms of active pharmaceutical ingredients (APIs). Despite its extensive use, the polymorphic landscape of HNA itself has only recently been elucidated, revealing the existence of at least two distinct crystalline forms. Understanding the crystal structure and polymorphism of HNA is crucial for controlling the stability, solubility, and ultimately the efficacy of the pharmaceutical formulations in which it is a component. This technical guide provides an in-depth analysis of the known polymorphs of 1-hydroxy-2-naphthoic acid, detailing their crystallographic properties, thermodynamic relationship, and the experimental protocols for their characterization.

Polymorphic Forms of 1-Hydroxy-2-naphthoic Acid

To date, two polymorphs of 1-hydroxy-2-naphthoic acid have been identified and characterized, designated as Form I and Form II.[1][2][3][4] Initially, only Form I was known.[3] However, a new polymorph, Form II, was discovered during co-crystallization screening experiments.[2][3] Thermodynamic studies have established a monotropic relationship between the two forms, with Form II being the more thermodynamically stable form.[1][2][4]

Crystallographic Data

The crystallographic parameters of Form I and Form II have been determined by single-crystal X-ray diffraction (SCXRD). Both polymorphs crystallize in the monoclinic system but differ in their space groups and unit cell dimensions.[2][3] A summary of the key crystallographic data is presented in the table below.

| Parameter | Form I | Form II |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | C2/c |

| a (Å) | 6.9798 (9) | Value not available in search results |

| b (Å) | 3.8107 (6) | Value not available in search results |

| c (Å) | 32.790 (5) | Value not available in search results |

| α (°) | 90.00 | Value not available in search results |

| β (°) | 93.901 (8) | Value not available in search results |

| γ (°) | 90.00 | Value not available in search results |